5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride
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Description
“5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride” is a chemical compound with the CAS No. 1052552-32-5 . It has a molecular weight of 273.78 and a molecular formula of C11H16ClN3OS .
Synthesis Analysis
The synthesis of such compounds often involves the use of thiophene derivatives . For instance, tioxazafen, a broad-spectrum nematicide developed by Monsanto, is a thiophene derivative that has been used as a base for synthesizing other compounds . By introducing haloalkyl at the 5-position of tioxazafen, 48 derivatives of 1,2,4-oxadiazole were obtained .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, an oxadiazole ring, and a pentan-1-amine group . The presence of these groups contributes to the compound’s properties and potential applications.Physical and Chemical Properties Analysis
The compound has a molecular weight of 273.78 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Given the nematocidal activities of similar 1,2,4-oxadiazole derivatives , it could be interesting to investigate whether “5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride” exhibits similar properties.
Mechanism of Action
Target of Action
The primary target of 5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride is the acetylcholine receptor . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key to many physiological processes, including muscle contraction and neurotransmission.
Properties
IUPAC Name |
5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS.ClH/c12-7-3-1-2-6-10-13-11(14-15-10)9-5-4-8-16-9;/h4-5,8H,1-3,6-7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSADYQWMSFTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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